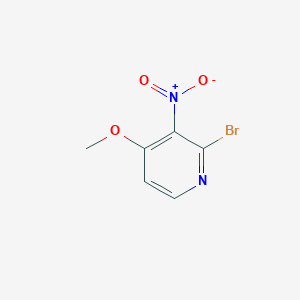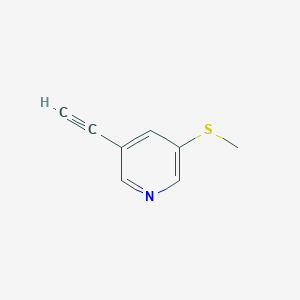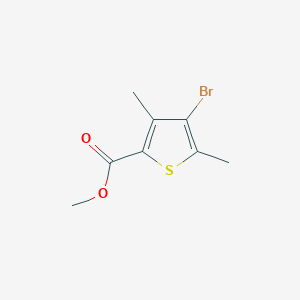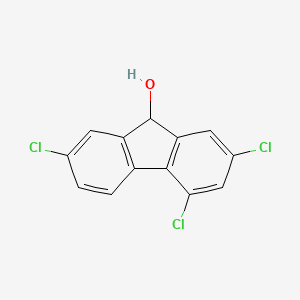
1,8-Bis(phenylselanyl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Bis(phenylselanyl)anthracene-9,10-dione is an organoselenium compound with the molecular formula C({26})H({16})O({2})Se({2}) It is characterized by the presence of two phenylselanyl groups attached to an anthracene-9,10-dione core
准备方法
Synthetic Routes and Reaction Conditions
1,8-Bis(phenylselanyl)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the reaction of anthracene-9,10-dione with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification.
Another method involves the use of selenylation agents like diphenyl diselenide. In this approach, anthracene-9,10-dione is treated with diphenyl diselenide in the presence of a catalyst such as copper(I) iodide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and can be performed at elevated temperatures to improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organoselenium chemistry can be applied. Industrial synthesis would likely involve scalable reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
1,8-Bis(phenylselanyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The phenylselanyl groups can be oxidized to selenoxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding anthracene-9,10-diol using reducing agents like sodium borohydride.
Substitution: The phenylselanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in organic solvents like dichloromethane at room temperature.
Reduction: Sodium borohydride; reactions are usually carried out in alcohol solvents such as ethanol or methanol.
Substitution: Nucleophiles such as thiols or amines; reactions often require a base like sodium hydroxide and are conducted in polar solvents.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Anthracene-9,10-diol.
Substitution: Various anthracene derivatives depending on the nucleophile used.
科学研究应用
1,8-Bis(phenylselanyl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organoselenium compounds. It serves as a building block for the development of new materials with unique electronic and optical properties.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium, which is known to play a role in reducing oxidative stress.
Medicine: Explored for its potential anticancer activity. Selenium-containing compounds have shown promise in inhibiting the growth of cancer cells.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials. Its unique electronic properties make it suitable for applications in organic electronics.
作用机制
The mechanism of action of 1,8-Bis(phenylselanyl)anthracene-9,10-dione involves its interaction with molecular targets through its phenylselanyl groups. These groups can undergo redox reactions, influencing cellular redox balance and potentially modulating signaling pathways. The compound’s ability to generate reactive oxygen species (ROS) and its antioxidant properties contribute to its biological effects. In medicinal applications, it may target specific enzymes or proteins involved in cancer cell proliferation.
相似化合物的比较
1,8-Bis(phenylselanyl)anthracene-9,10-dione can be compared with other selenium-containing anthracene derivatives:
1,8-Bis(methylselanyl)anthracene-9,10-dione: Similar structure but with methyl groups instead of phenyl groups. It may exhibit different reactivity and biological activity.
1,8-Bis(phenylthio)anthracene-9,10-dione: Contains sulfur instead of selenium. Sulfur analogs often have different redox properties and biological effects.
Anthracene-9,10-dione: The parent compound without selenium or sulfur groups. It serves as a basic scaffold for various functionalizations.
The uniqueness of this compound lies in its phenylselanyl groups, which impart distinct chemical and biological properties compared to its analogs. The presence of selenium enhances its potential as an antioxidant and its ability to participate in redox reactions, making it valuable for various applications in research and industry.
属性
CAS 编号 |
515159-03-2 |
|---|---|
分子式 |
C26H16O2Se2 |
分子量 |
518.3 g/mol |
IUPAC 名称 |
1,8-bis(phenylselanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C26H16O2Se2/c27-25-19-13-7-15-21(29-17-9-3-1-4-10-17)23(19)26(28)24-20(25)14-8-16-22(24)30-18-11-5-2-6-12-18/h1-16H |
InChI 键 |
OHWIAPAEMRDQJR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Se]C2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4[Se]C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


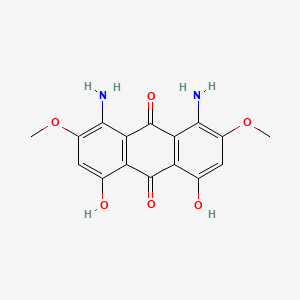

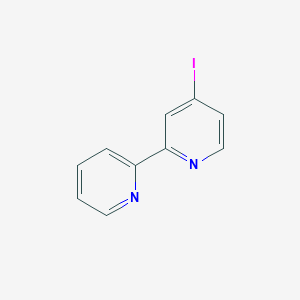


![3-Fluoro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13143326.png)
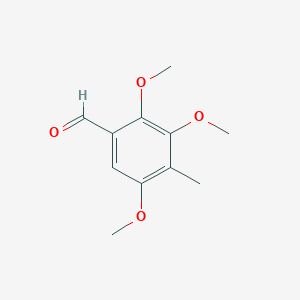
![8-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13143341.png)
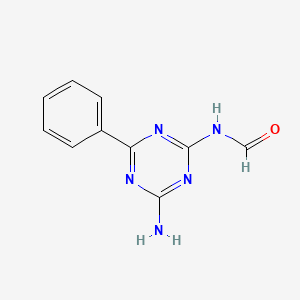
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)
